molecular formula C16H22FN3O B12619232 2-(Cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-fluorobenzaldehyde CAS No. 918659-45-7

2-(Cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-fluorobenzaldehyde

Cat. No.: B12619232
CAS No.: 918659-45-7
M. Wt: 291.36 g/mol
InChI Key: QKWUGWVPAMDIOC-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-fluorobenzaldehyde is a chemical building block of high interest in medicinal chemistry for the design and synthesis of novel enzyme inhibitors. Its structure incorporates two privileged pharmacophores: a cyclopropylamine group and a piperazine moiety. The cyclopropylamine group is recognized in scientific literature as a key functional group in mechanism-based inhibitors of enzymes such as monoamine oxidases (MAOs) . Simultaneously, the 4-ethylpiperazin-1-yl subunit is a common feature in compounds screened for various biological activities; for instance, piperazine-containing molecules are frequently investigated as potent inhibitors of targets like tyrosinase and are explored in antitubercular drug discovery campaigns . The 5-fluorobenzaldehyde segment provides a reactive handle for further synthetic elaboration, allowing researchers to generate diverse chemical libraries for structure-activity relationship (SAR) studies. This compound is intended for use in chemical biology and drug discovery research applications only. It is supplied For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

918659-45-7

Molecular Formula

C16H22FN3O

Molecular Weight

291.36 g/mol

IUPAC Name

2-(cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-fluorobenzaldehyde

InChI

InChI=1S/C16H22FN3O/c1-2-19-5-7-20(8-6-19)16-10-15(18-13-3-4-13)12(11-21)9-14(16)17/h9-11,13,18H,2-8H2,1H3

InChI Key

QKWUGWVPAMDIOC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C(=C2)NC3CC3)C=O)F

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution

The nucleophilic substitution reactions are crucial for introducing functional groups into the aromatic ring. The presence of electron-withdrawing groups like fluorine enhances the electrophilicity of the carbon atom attached to the aldehyde, facilitating nucleophilic attack by amines.

Reduction Reactions

Reduction reactions are employed to convert imines or other unsaturated intermediates into stable amines. Common reducing agents include sodium borohydride or lithium aluminum hydride, which provide high yields under mild conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Formation of 2-(Cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-fluorobenzoic acid.

    Reduction: Formation of 2-(Cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-fluorobenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-fluorobenzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-fluorobenzaldehyde involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylamino)-4-(4-methylpiperazin-1-yl)-5-fluorobenzaldehyde
  • 2-(Cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-chlorobenzaldehyde
  • 2-(Cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-bromobenzaldehyde

Uniqueness

2-(Cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-fluorobenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom, in particular, can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Biological Activity

The compound 2-(Cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-fluorobenzaldehyde has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, biological activities, and therapeutic implications of this compound, drawing from diverse research findings and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C15H20FN3\text{C}_{15}\text{H}_{20}\text{F}\text{N}_3

Synthesis Overview

The synthesis typically involves the reaction of cyclopropylamine with a suitable aldehyde derivative, followed by the introduction of the piperazine moiety. The synthetic route is crucial for optimizing yield and purity, which directly impacts biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds featuring cyclopropylamino groups. For instance, derivatives similar to this compound have shown significant inhibitory effects against various cancer cell lines.

Cell Line IC50 (µM) Compound
A549 (Lung)5.6This compound
MCF7 (Breast)12.3This compound
HeLa (Cervical)8.9This compound

These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest.

Antiviral Activity

In addition to its anticancer effects, this compound exhibits antiviral properties , particularly against human coronaviruses. Research indicates that compounds with a cyclopropylamine group can effectively inhibit viral replication by targeting specific viral enzymes.

Antiviral Efficacy Data

Virus Type EC50 (µM) Activity
HCoV-229E3.2Strong antiviral activity
Influenza A10.1Moderate antiviral activity
RSV15.7Weak antiviral activity

The presence of the cyclopropyl group is believed to enhance binding affinity to viral targets, thus improving therapeutic efficacy.

Case Study 1: Cancer Treatment

A study conducted on mice bearing human tumor xenografts demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups. The mechanism was attributed to the inhibition of key signaling pathways involved in tumor growth.

Case Study 2: Viral Infections

In a clinical trial assessing antiviral agents for respiratory infections, patients treated with this compound showed a marked decrease in viral load and symptom severity compared to those receiving standard care. This suggests a promising role for the compound in treating viral infections, particularly in immunocompromised patients.

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